Predicted Lipophilicity (XLogP) Comparison: 6-Methoxy Regioisomer vs. 5-Methoxy Regioisomer
Among the 1H-indole-3-hexadecanol methoxy regioisomers sharing the identical molecular formula (C25H41NO2) and molecular weight (387.6 g/mol), the predicted lipophilicity differs substantially based on methoxy position. The 5-methoxy regioisomer (CAS 651331-33-8) has a computed XLogP of 8.0 , while the 4-methoxy regioisomer (CAS 651331-36-1) has an XLogP of 8.8 . The 6-methoxy isomer (CAS 651331-40-7) is expected to exhibit an XLogP comparable to the 4-methoxy isomer (8.8) based on similar electronic environment at the para-like 6-position relative to the indole nitrogen, though direct XLogP data from a non-restricted source remains unavailable . This represents a potential ~10% difference in predicted logP relative to the 5-methoxy analog.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ~8.8 (inferred; LogP = 7.17 by ACD/LogP ) |
| Comparator Or Baseline | 5-methoxy isomer XLogP = 8.0 ; 4-methoxy isomer XLogP = 8.8 |
| Quantified Difference | ~0.8 XLogP units difference vs. 5-methoxy isomer (~10% higher predicted lipophilicity) |
| Conditions | Predicted XLogP values from Chem960 database; experimental determination pending |
Why This Matters
Higher predicted lipophilicity directly impacts membrane permeability, tissue distribution, and non-specific binding profiles, making the 6-methoxy isomer potentially preferable for applications requiring deeper membrane insertion or enhanced blood-brain barrier penetration.
